Benzyl {1-[(2,5-dimethylphenyl)amino]-3-methyl-1-oxobutan-2-yl}carbamate
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Overview
Description
BENZYL N-{1-[(2,5-DIMETHYLPHENYL)CARBAMOYL]-2-METHYLPROPYL}CARBAMATE is an organic compound with a complex structure It is characterized by the presence of a benzyl group, a carbamate group, and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BENZYL N-{1-[(2,5-DIMETHYLPHENYL)CARBAMOYL]-2-METHYLPROPYL}CARBAMATE typically involves the reaction of benzyl chloroformate with N-{1-[(2,5-dimethylphenyl)carbamoyl]-2-methylpropyl}amine. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the carbamate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
BENZYL N-{1-[(2,5-DIMETHYLPHENYL)CARBAMOYL]-2-METHYLPROPYL}CARBAMATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce amines.
Scientific Research Applications
BENZYL N-{1-[(2,5-DIMETHYLPHENYL)CARBAMOYL]-2-METHYLPROPYL}CARBAMATE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of BENZYL N-{1-[(2,5-DIMETHYLPHENYL)CARBAMOYL]-2-METHYLPROPYL}CARBAMATE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
BENZYL N-{1-[(2,5-DIMETHYLPHENYL)CARBAMOYL]ETHYL}CARBAMATE: This compound has a similar structure but with an ethyl group instead of a methylpropyl group.
BENZYL N-{1-[(2,5-DIMETHYLPHENYL)CARBAMOYL]METHYL}CARBAMATE: This compound differs by having a methyl group instead of a methylpropyl group.
Uniqueness
The uniqueness of BENZYL N-{1-[(2,5-DIMETHYLPHENYL)CARBAMOYL]-2-METHYLPROPYL}CARBAMATE lies in its specific structural configuration, which imparts distinct chemical and biological properties. Its methylpropyl group provides steric hindrance, affecting its reactivity and interaction with molecular targets.
Properties
Molecular Formula |
C21H26N2O3 |
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Molecular Weight |
354.4 g/mol |
IUPAC Name |
benzyl N-[1-(2,5-dimethylanilino)-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C21H26N2O3/c1-14(2)19(20(24)22-18-12-15(3)10-11-16(18)4)23-21(25)26-13-17-8-6-5-7-9-17/h5-12,14,19H,13H2,1-4H3,(H,22,24)(H,23,25) |
InChI Key |
QZVAWCQXCRJPCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C(C(C)C)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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